molecular formula C12H9Cl2NO3S2 B063271 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride CAS No. 166964-34-7

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride

Cat. No.: B063271
CAS No.: 166964-34-7
M. Wt: 350.2 g/mol
InChI Key: HWAXMFYECKQLDX-UHFFFAOYSA-N
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Description

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C12H9Cl2NO3S2 and a molecular weight of 350.2 g/mol. This compound is known for its unique structure, which includes a thiophene ring, a sulfonyl chloride group, and a 4-chlorobenzamido group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride typically involves multiple steps. One common method starts with the thiophene-2-sulfonyl chloride, which undergoes a reaction with 4-chlorobenzylamine in the presence of a base to form the desired product. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Bromobenzamido)methyl)thiophene-2-sulfonyl chloride
  • 5-((4-Methylbenzamido)methyl)thiophene-2-sulfonyl chloride
  • 5-((4-Nitrobenzamido)methyl)thiophene-2-sulfonyl chloride

Uniqueness

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical and biological properties. This compound’s reactivity and potential biological activities make it a valuable tool in scientific research.

Properties

IUPAC Name

5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAXMFYECKQLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370898
Record name 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166964-34-7
Record name 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorosulfonic acid (20.1 ml, 198 mmol) in CH2Cl2 (80 ml) is added dropwise to a solution of 1a (10 g, 40 mmol) in CH2Cl2 (500 ml) at −80° C. The mixture is allowed to reach room temperature in 5 h. The reaction mixture is poured on ice and quickly extracted with CH2Cl2. The organic layer is dried over MgSO4 and the solvent is evaporated to dryness which affords 8.8 g (63%) of desired sulfonyl chloride 1b; mp 133-35° C., 1H NMR (DMSO) δ 9.21 (t, J=6.4 Hz, 1H), 7.87 (d, J=8.67 Hz, 2H), 7.53 (d, J=8.67 Hz, 2H), 6.91 (d, J=3.9 Hz, 1H), 6.77 (d, J=3.39 Hz, 1H), 4.53 (d, J=3.77 Hz, 2H).
Quantity
20.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
63%

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